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molecular formula C6H3F2NO2 B107855 1,3-Difluoro-2-nitrobenzene CAS No. 19064-24-5

1,3-Difluoro-2-nitrobenzene

Cat. No. B107855
M. Wt: 159.09 g/mol
InChI Key: SSNCMIDZGFCTST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07317037B2

Procedure details

2,6-Difluoroaniline (11.0 g, 85 mmol) in glacial acetic acid (50 mL) was added slowly to a stirred suspension of sodium perborate tetrahydrate (65 g, 422 mmol) in glacial acetic acid (250 mL) at 80° C. The temperature was maintained between 80-90° C. for 1 hour. The cooled reaction mixture was poured into water and extracted twice with diethyl ether, the combined organic layers were washed with a dilute solution of sodium bicarbonate, dried (MgSO4) and evaporated. The residue was purified by silica gel column chromatography (Hexane:THF, 9:1) and the product washed with hexane to afford 2,6-difluoronitrobenzene (7.0 g) which was used without further examination.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
65 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:5]([F:9])[C:3]=1[NH2:4].B1([O-])OO1.[OH2:14].[OH2:15].O.O.[Na+].O>C(O)(=O)C>[F:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:5]([F:9])[C:3]=1[N+:4]([O-:15])=[O:14] |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
FC1=C(N)C(=CC=C1)F
Name
Quantity
65 g
Type
reactant
Smiles
B1(OO1)[O-].O.O.O.O.[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 (± 5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
EXTRACTION
Type
EXTRACTION
Details
extracted twice with diethyl ether
WASH
Type
WASH
Details
the combined organic layers were washed with a dilute solution of sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (Hexane:THF, 9:1)
WASH
Type
WASH
Details
the product washed with hexane

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=CC=C1)F)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 7 g
YIELD: CALCULATEDPERCENTYIELD 51.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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